Cas no 2703752-80-9 (3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride)
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride
- F75769
- 2703752-80-9
- BS-47326
- 3-(2-aminoethyl)-1H-indole-6-carbonitrile;hydrochloride
-
- Inchi: 1S/C11H11N3.ClH/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
- InChI Key: XXRXBUFIONSSHF-UHFFFAOYSA-N
- SMILES: Cl.N1C=C(CCN)C2C=CC(C#N)=CC1=2
Computed Properties
- Exact Mass: 221.0719751g/mol
- Monoisotopic Mass: 221.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.6
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1230841-1g |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 95% | 1g |
$400 | 2024-06-03 | |
| Ambeed | A1462878-100mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 100mg |
$83.0 | 2025-02-25 | |
| Ambeed | A1462878-250mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 250mg |
$121.0 | 2025-02-25 | |
| Ambeed | A1462878-1g |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 1g |
$308.0 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1230841-5g |
3-(2-aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 95% | 5g |
$1000 | 2025-03-03 | |
| Aaron | AR01XDX6-100mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 100mg |
$267.00 | 2025-02-12 | |
| 1PlusChem | 1P01XDOU-100mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 100mg |
$67.00 | 2024-05-08 | |
| 1PlusChem | 1P01XDOU-250mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 250mg |
$97.00 | 2024-05-08 | |
| Aaron | AR01XDX6-250mg |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 250mg |
$380.00 | 2025-02-12 | |
| Aaron | AR01XDX6-1g |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
2703752-80-9 | 97% | 1g |
$992.00 | 2025-02-12 |
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride Suppliers
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS No. 2703752-80-9)
The compound 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS No. 2703752-80-9) is a highly specialized organic chemical with significant applications in the fields of pharmaceuticals, materials science, and biotechnology. This compound is characterized by its unique molecular structure, which includes an indole ring system substituted with an aminoethyl group and a cyano group. The presence of these functional groups makes it a versatile molecule with potential for various chemical reactions and biological interactions.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, cancer, and inflammation. The aminoethyl group in this compound serves as a flexible linker, enabling the molecule to interact with various biological targets. Additionally, the cyano group contributes to the molecule's electronic properties, enhancing its reactivity and stability under different conditions.
The synthesis of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride involves a series of intricate organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical purposes, as it improves solubility and bioavailability.
In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated potent inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and related conditions.
Moreover, the indole core of this molecule is known for its ability to modulate G-protein coupled receptors (GPCRs), which are critical targets in drug development. The aminoethyl group further enhances this property by providing additional sites for hydrogen bonding and other intermolecular interactions. This makes the compound a valuable tool for studying receptor-ligand interactions and designing more effective drugs.
From a materials science perspective, 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its functional groups enable strong coordination with metal ions, leading to the formation of highly porous and stable structures with potential applications in gas storage, catalysis, and sensing technologies.
In conclusion, 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS No. 2703752-80-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset in both academic research and industrial development.
2703752-80-9 (3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)